2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride
Overview
Description
2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride (BCMBSC) is an organobromine compound that has seen increasing use in organic synthesis, due to its versatility and potential applications. BCMBSC is a colorless, crystalline solid that is soluble in water and organic solvents, and is relatively stable under ambient conditions. It is an important reagent for the synthesis of a variety of organic compounds, including heterocycles and other complex molecules, and has been used in a wide range of scientific research applications.
Mechanism Of Action
2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is a versatile reagent that can be used in a variety of synthetic reactions, including nucleophilic aromatic substitution, substitution and elimination reactions, and the preparation of organometallic compounds. It can also be used in the synthesis of heterocycles, and in the preparation of chiral compounds.
Biochemical And Physiological Effects
2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride has not been studied in detail for its biochemical and physiological effects. However, it is known to be a mild irritant and can cause skin and eye irritation. It is also known to be toxic if ingested, and should be handled with care.
Advantages And Limitations For Lab Experiments
The main advantage of 2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is its versatility and potential applications in organic synthesis. It is relatively stable under ambient conditions, and is soluble in water and organic solvents. However, it is known to be a mild irritant and should be handled with care.
Future Directions
In the future, 2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the synthesis of novel pharmaceuticals and other drugs. Additionally, further research could be done to explore the biochemical and physiological effects of 2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride, and how it can be used to improve existing synthetic methods. Finally, 2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride could be used in the development of new materials, such as polymers and nanomaterials.
Scientific Research Applications
2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of heterocycles, the preparation of chiral compounds, and the synthesis of organometallic compounds. It has also been used in the synthesis of biologically active molecules, such as antibiotics, and has been used in the synthesis of pharmaceuticals and other drugs.
properties
IUPAC Name |
2-bromo-5-cyano-4-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-7-3-6(9)8(15(10,12)13)2-5(7)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNQOQPHTLTPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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